N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Description
N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as Diflunisal-thiadiazole and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Modification of Biologically Active Compounds :An approach to modify the medical product acetazolamide, structurally similar to N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, involves the interaction of its derivative with various binucleophiles to yield heterocyclic compounds. This process is significant as it introduces a CF3 substituent into the nitrogen-containing mono- or bicycle, potentially altering the biological activity and pharmacokinetic properties of the compound (Sokolov & Aksinenko, 2012).
Biological Evaluation of Derivatives :Research into thiadiazole derivatives, including this compound, has demonstrated their potential as anticancer agents. For instance, certain thiazole and thiadiazole compounds were found to significantly induce apoptosis in cancer cells, highlighting their potential therapeutic utility (Ekrek et al., 2022).
Versatility in Derivative Synthesis :N-Acyl-3,3-difluoro-2-oxoindoles, related to this compound, have been shown to be versatile intermediates for producing various 2,2-difluorophenylacetic derivatives. These derivatives have diverse applications and can be synthesized through reactions with different nucleophiles, offering a range of potential biological activities and uses (Boechat et al., 2008).
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-4-7(12)2-3-8(9)13/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQTZCDEDJOSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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